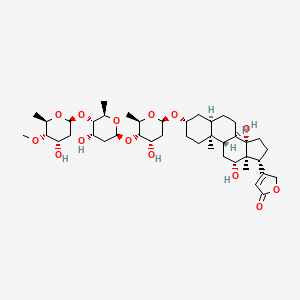
3-Fluorobenzamide
Übersicht
Beschreibung
3-Fluorobenzamide is an organic compound with the molecular formula FC₆H₄CONH₂ It is a derivative of benzamide where a fluorine atom is substituted at the third position of the benzene ring
Vorbereitungsmethoden
3-Fluorobenzamide can be synthesized through several methods:
Intermolecular Fluorination: This method involves the direct fluorination of benzamide using hydrogen fluoride.
Fluorosulfonylation: Another method involves the reaction of benzamide with fluorosulfonyl compounds.
Industrial Production: On an industrial scale, this compound can be produced by reacting benzamide with hydrogen fluoride in the presence of a catalyst.
Analyse Chemischer Reaktionen
3-Fluorobenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 3-fluorobenzoic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can yield 3-fluorobenzylamine. Typical reducing agents used are lithium aluminum hydride and sodium borohydride.
Substitution: The fluorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
3-Fluorobenzamide has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Pharmaceuticals: This compound is investigated for its potential use in drug development.
Materials Science: This compound is used in the development of new materials with specific properties, such as increased thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of 3-fluorobenzamide involves its interaction with specific molecular targets. The fluorine atom in the compound can form strong hydrogen bonds with biological molecules, influencing their structure and function. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
3-Fluorobenzamide can be compared with other fluorinated benzamides:
N-(2,3-Difluorophenyl)-2-fluorobenzamide: This compound has two fluorine atoms substituted at different positions on the benzene ring.
N-(2,4-Difluorophenyl)-2-fluorobenzamide: Similar to the previous compound, this one has fluorine atoms at the second and fourth positions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and physical properties, making it valuable for various applications.
Eigenschaften
IUPAC Name |
3-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPIGHNIIXYSPKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20196535 | |
| Record name | m-Fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20196535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
455-37-8 | |
| Record name | 3-Fluorobenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=455-37-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluorobenzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000455378 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Fluorobenzamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97485 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | m-Fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20196535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | m-fluorobenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.589 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Fluorobenzamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TB4FW47464 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 3-Fluorobenzamide?
A1: this compound (C7H6FNO) has a molecular weight of 139.13 g/mol. While the provided abstracts don't contain detailed spectroscopic data, this information can be found in chemical databases or through techniques like NMR and IR spectroscopy.
Q2: How does the structure of this compound relate to its activity?
A2: [] Researchers investigating 2-amino-4-phenylthiazole derivatives containing a this compound moiety found that the presence of this group contributed to potent antitumor effects, particularly against HT29 and A549 cancer cell lines. This suggests that the this compound group plays a role in binding interactions with potential target proteins. Additionally, in a study exploring KPC-2 β-lactamase inhibitors, N-(3-(1H-tetrazol-5-yl)phenyl)-3-fluorobenzamide exhibited promising ligand efficiency. [, ] This highlights the potential for modifications on the benzamide ring to influence binding affinity and inhibitory activity.
Q3: Are there any studies on the polymorphism of this compound and its impact on material properties?
A3: Yes, research has shown that this compound can exist in polymorphic forms, and these forms exhibit different mechanical properties. [] For instance, one study identified five polymorphic forms of N-(3-ethynylphenyl)-3-fluorobenzamide. Notably, Form II exhibited lower hardness and elastic modulus compared to Forms I and III. These differences were attributed to variations in crystal packing and intermolecular interactions, highlighting the influence of polymorphism on material properties. []
Q4: Has this compound been investigated in the context of solid solutions?
A4: Yes, this compound has been studied for its ability to form solid solutions with other compounds, such as benzamide. [] This research explored the concept of polymorphic solid solutions in molecular crystals, demonstrating that the stability of different polymorphic forms can be altered through the formation of solid solutions. This highlights the complex interplay between solid-state properties and molecular interactions. []
Q5: What are the potential applications of this compound in medicinal chemistry?
A5: Research suggests that this compound derivatives hold promise as potential anticancer and antibacterial agents. [] Specifically, compounds containing the this compound moiety demonstrated activity against human colon and lung cancer cell lines, as well as some bacterial strains. [] This highlights the potential for further development and optimization of this compound derivatives as therapeutic agents.
Q6: Are there computational studies exploring the properties and interactions of this compound?
A6: While specific details on computational modeling of this compound are not provided in the abstracts, researchers have employed in silico screening to identify potential KPC-2 β-lactamase inhibitors containing the this compound group. [, ] This suggests that computational chemistry techniques, such as molecular docking and virtual screening, are being utilized to study its interactions and guide the design of novel derivatives.
Q7: What analytical techniques are commonly used to characterize this compound and its derivatives?
A7: Various analytical techniques have been used to study this compound and its derivatives, including:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the structure and purity of synthesized compounds. []
- High-Resolution Mass Spectrometry (HRMS): Used to confirm the molecular weight and formula of synthesized compounds. []
- X-ray Crystallography: Employed to analyze the crystal structures and understand polymorphism in this compound derivatives. [, , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














